2-(Ethylamino)propan-1-ol
Overview
Description
2-(Ethylamino)propan-1-ol is a chemical compound that has been studied for various applications, including its potential use in pharmaceuticals and as an intermediate in chemical synthesis. The compound has been synthesized and analyzed in different studies, revealing its chemical behavior and interactions.
Synthesis Analysis
The synthesis of 2-(Ethylamino)propan-1-ol and related compounds has been explored in several studies. For instance, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols was achieved using LiAlH4 in THF under reflux conditions, indicating a method for producing such compounds . Another study described the synthesis of a related compound, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, which is an important intermediate for the antidepressant R-Duloxetine, highlighting various synthetic routes based on different starting materials .
Molecular Structure Analysis
The molecular structure of 2-(Ethylamino)propan-1-ol derivatives has been determined using X-ray diffraction and NMR methods. For example, the crystal structure of related compounds was analyzed, providing insights into the conformation of the amine fragments and the overall molecular geometry . These studies contribute to understanding the structural aspects of 2-(Ethylamino)propan-1-ol derivatives, which is essential for their potential applications.
Chemical Reactions Analysis
The chemical reactivity of 2-(Ethylamino)propan-1-ol derivatives has been investigated, particularly in the context of their transformation into other compounds. The study involving the transformation of azetidin-2-ones into 2-(ethylamino)propan-1-ols suggests that these compounds can undergo ring opening and other reactions to form new structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Ethylamino)propan-1-ol and its derivatives have been characterized using various analytical techniques. For instance, the study of the Schiff base derivative 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol included CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, providing a comprehensive profile of the compound's properties . Additionally, computational studies have been performed to predict molecular electrostatic potential, Mulliken charge, and vibrational frequencies, which are crucial for understanding the behavior of these compounds .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cardiovascular Pharmacology .
Summary of the Application
“2-(Ethylamino)propan-1-ol” derivatives have been synthesized and evaluated for their cardiovascular activity . These compounds have shown α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities .
Methods of Application
The synthesis of these derivatives is described in the research . They were then tested for electrographic, antiarrhythmic, hypotensive, and spasmolytic activity, as well as for α1-, α2- and β1-adrenoceptor binding affinity .
Results or Outcomes
The results showed that these compounds possess α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities similar to carvedilol . Carvedilol is a very effective compound in the treatment of such cardiovascular diseases as hypertension, heart failure, and stable angina pectoris .
properties
IUPAC Name |
2-(ethylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBGCXQCQVUHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558727 | |
Record name | 2-(Ethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)propan-1-ol | |
CAS RN |
24417-04-7 | |
Record name | 2-(Ethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.